Fmoc-Ala-Cl
Overview
Description
Fmoc-Ala-Cl: 9-fluorenylmethyloxycarbonyl-L-alanine chloride , is a derivative of the fluorenylmethyloxycarbonyl (Fmoc) protecting group. This compound is widely used in organic synthesis, particularly in the protection of amino groups during peptide synthesis. The Fmoc group is base-labile, meaning it can be removed under basic conditions, making it a valuable tool in solid-phase peptide synthesis (SPPS) .
Mechanism of Action
Target of Action
Fmoc-Ala-Cl, also known as Fmoc-L-alanine, is primarily used as a protecting group for amines in organic synthesis . The primary targets of this compound are the amine groups of amino acids and peptides . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) .
Mode of Action
The mode of action of this compound involves the protection of amine groups during peptide synthesis . The Fmoc group is introduced to the amine group through a reaction with Fmoc-Cl . This reaction results in the formation of a carbamate, which serves as a protective group for the amine . The Fmoc group is base-labile, meaning it can be removed rapidly by a base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Biochemical Pathways
This compound plays a crucial role in the biochemical pathway of peptide synthesis . This allows for the sequential addition of amino acids to a growing peptide chain without unwanted side reactions .
Pharmacokinetics
The pharmacokinetics of this compound are largely determined by its use in peptide synthesisIts stability, reactivity, and the ease with which the fmoc group can be added and removed are crucial for its effectiveness in peptide synthesis .
Result of Action
The result of this compound’s action is the successful protection of amine groups during peptide synthesis, allowing for the controlled addition of amino acids to a peptide chain . After the peptide synthesis is complete, the Fmoc group is removed, leaving behind the desired peptide product .
Action Environment
The action of this compound is influenced by several environmental factors. The reaction conditions, including the pH and temperature, can affect the efficiency of Fmoc group addition and removal . Additionally, the choice of solvent can impact the reaction, with N,N-dimethylformamide (DMF) commonly used in Fmoc deprotection . The stability of this compound can also be affected by exposure to moisture and heat .
Biochemical Analysis
Biochemical Properties
Fmoc-Ala-Cl plays a significant role in biochemical reactions, particularly in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions . This compound interacts with various biomolecules, including enzymes and proteins, during the synthesis process .
Molecular Mechanism
The Fmoc group in this compound acts as a protecting group for the amino acid alanine during peptide synthesis . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group is base-labile, meaning it can be removed under basic conditions . This removal is typically performed with a solution of 20% piperidine in N,N-dimethylformamide (DMF) .
Preparation Methods
Synthetic Routes and Reaction Conditions:
- Another method involves the reaction of Fmoc-Cl with the dicyclohexylammonium salt of N-hydroxysuccinimide to produce 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) , which can then be reacted with L-alanine .
Fmoc-Ala-Cl: can be synthesized by reacting with to produce .
Industrial Production Methods: Industrial production of This compound typically follows the same synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated peptide synthesizers in industrial settings allows for efficient and scalable production of Fmoc-protected amino acids .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: Fmoc-Ala-Cl undergoes nucleophilic substitution reactions where the chloride group is replaced by nucleophiles such as amines, leading to the formation of Fmoc-protected amino acids .
Deprotection Reactions: The Fmoc group can be removed under basic conditions using reagents like piperidine or piperazine in N,N-dimethylformamide (DMF) , resulting in the release of the free amino acid and dibenzofulvene as a byproduct .
Common Reagents and Conditions:
Piperidine: in is commonly used for deprotection of the Fmoc group.
Sodium bicarbonate: in aqueous dioxane is used for the initial protection reaction .
Major Products:
- The major product of the deprotection reaction is the free amino acid.
Dibenzofulvene: is a byproduct of the deprotection reaction .
Scientific Research Applications
Chemistry:
Biology:
- In biological research, Fmoc-protected amino acids are used to study protein structure and function. They are also employed in the synthesis of peptide-based drugs and biomaterials .
Medicine:
Industry:
- In the pharmaceutical industry, This compound is used in the large-scale synthesis of peptide drugs. It is also used in the production of diagnostic reagents and biochemical assays .
Comparison with Similar Compounds
Boc-Ala-Cl (tert-Butyloxycarbonyl-L-alanine chloride): Another protecting group used in peptide synthesis, but it is acid-labile instead of base-labile .
Cbz-Ala-Cl (Benzyloxycarbonyl-L-alanine chloride): Similar to Fmoc-Ala-Cl but is removed under hydrogenation conditions .
Uniqueness:
Properties
IUPAC Name |
9H-fluoren-9-ylmethyl N-[(2S)-1-chloro-1-oxopropan-2-yl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClNO3/c1-11(17(19)21)20-18(22)23-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,11,16H,10H2,1H3,(H,20,22)/t11-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFMYCMGTXVCJCH-NSHDSACASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)Cl)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)Cl)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20456762 | |
Record name | Fmoc-Ala-Cl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20456762 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103321-50-2 | |
Record name | Fmoc-Ala-Cl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20456762 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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